molecular formula C20H17FN2O B12607645 Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- CAS No. 897015-75-7

Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-

Cat. No.: B12607645
CAS No.: 897015-75-7
M. Wt: 320.4 g/mol
InChI Key: LWCHEVSSJVRFRC-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetamide group, a fluorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- typically involves the reaction of 3-fluorobenzylamine with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzeneacetamides.

Scientific Research Applications

Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-
  • Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(2-pyridinyl)-

Comparison: Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- is unique due to the position of the pyridinyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different pyridinyl positions, this compound may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes.

Properties

CAS No.

897015-75-7

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(4-pyridin-4-ylphenyl)acetamide

InChI

InChI=1S/C20H17FN2O/c21-19-3-1-2-16(12-19)14-23-20(24)13-15-4-6-17(7-5-15)18-8-10-22-11-9-18/h1-12H,13-14H2,(H,23,24)

InChI Key

LWCHEVSSJVRFRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CC2=CC=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

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